molecular formula C18H16ClN3O2S B3340732 5-(3-Chlorophenyl)-2-piperidin-1-yl[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid CAS No. 852388-72-8

5-(3-Chlorophenyl)-2-piperidin-1-yl[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid

Cat. No. B3340732
CAS RN: 852388-72-8
M. Wt: 373.9 g/mol
InChI Key: NQUARGOVHABFHH-UHFFFAOYSA-N
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Description

Thiazolo[4,5-b]pyridine is a core structural motif present in a wide range of natural products and has a wide range of medicinal and biological properties . It’s an important analog of the purine ring .


Synthesis Analysis

Thiazolo[4,5-b]pyridine derivatives can be synthesized using hydrazonoyl halides as precursors . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .


Molecular Structure Analysis

The molecular structure of thiazolo[4,5-b]pyridine derivatives can be elucidated on the basis of elemental analysis, spectral data, and alternative synthetic routes .


Chemical Reactions Analysis

The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolo[4,5-b]pyridine derivatives can be determined using techniques such as 1H NMR and 13C NMR .

Scientific Research Applications

Anticancer Activity

Thiazolo[4,5-b]pyridines have been evaluated for their antitumor activity . They have been used in the synthesis of new series of 1,3-thiazole, pyrano[2,3-d]thiazole and 4,5-dihydrothiazolo[4,5-b]pyridine derivatives using hydrazonoyl halides as precursors . These compounds have shown promising results against breast cancer cell lines .

Antioxidant Properties

Thiazolopyridine derivatives, including thiazolo[4,5-b]pyridines, have been found to exhibit antioxidant properties . This makes them potentially useful in combating oxidative stress-related diseases.

Anti-inflammatory Activity

Thiazolopyridine derivatives have also shown anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases.

Antifungal Properties

Thiazolopyridine derivatives have demonstrated antifungal properties . This could make them useful in the development of new antifungal medications.

Herbicidal Properties

Thiazolopyridine derivatives have been found to have herbicidal properties . This suggests potential applications in agriculture for weed control.

Neurological Applications

Thiazolo[4,5-b]pyridines have been reported as positive allosteric modulators of α7 nicotinic acetylcholine receptors . This suggests potential applications in the treatment of neurological disorders.

Inhibitors in Drug Development

Thiazolo[4,5-b]pyridines have been investigated as inhibitors for various biological targets, including phosphatidylinositol 3-kinase, ubiquitin specific protease 7, stearoyl-CoA desaturase, and the growth hormone secretagogue receptor type 1a . This suggests potential applications in the development of new therapeutic drugs.

Key Intermediates in Synthesis

Thiazolo[4,5-b]pyridines have been used as key intermediates in the synthesis of several bioactive molecules, such as SecA inhibitors, p21-activated kinase 4 inhibitors, epidermal growth factor receptor kinase inhibitors, and fractalkine receptor antagonists . This highlights their importance in medicinal chemistry and drug development.

Future Directions

Thiazolo[4,5-b]pyridine derivatives have potential applications in medicinal and agricultural chemistry . Further investigation and development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed .

properties

IUPAC Name

5-(3-chlorophenyl)-2-piperidin-1-yl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S/c19-12-6-4-5-11(9-12)14-10-13(17(23)24)15-16(20-14)21-18(25-15)22-7-2-1-3-8-22/h4-6,9-10H,1-3,7-8H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUARGOVHABFHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C(=CC(=N3)C4=CC(=CC=C4)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101139859
Record name 5-(3-Chlorophenyl)-2-(1-piperidinyl)thiazolo[4,5-b]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101139859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chlorophenyl)-2-piperidin-1-yl[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid

CAS RN

852388-72-8
Record name 5-(3-Chlorophenyl)-2-(1-piperidinyl)thiazolo[4,5-b]pyridine-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852388-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Chlorophenyl)-2-(1-piperidinyl)thiazolo[4,5-b]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101139859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(3-chlorophenyl)-2-(piperidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-Chlorophenyl)-2-piperidin-1-yl[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid
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5-(3-Chlorophenyl)-2-piperidin-1-yl[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid
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5-(3-Chlorophenyl)-2-piperidin-1-yl[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid
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5-(3-Chlorophenyl)-2-piperidin-1-yl[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid
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5-(3-Chlorophenyl)-2-piperidin-1-yl[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid
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5-(3-Chlorophenyl)-2-piperidin-1-yl[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid

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